Agn-PC-0LP57K

Description

Agn-PC-0LP57K (CAS No. 7233-78-5) is a synthetic organic compound with the molecular formula C₂₄H₁₆O₄S₄ and a molar mass of 496.6 g/mol . It is characterized by a complex structure featuring multiple aromatic rings and sulfur-containing functional groups, which contribute to its reactivity and versatility in chemical reactions. This compound has garnered significant attention in multidisciplinary research due to its applications in organic synthesis, catalysis, drug development, and industrial processes . Its synthesis involves controlled reaction conditions (temperature, pressure, pH) using precursors and catalysts, with industrial-scale production optimized for cost-efficiency and environmental sustainability .

Key properties include:

- Stability: High thermal and chemical stability under diverse conditions.

- Selectivity: Specific reactivity in substitution, oxidation, and reduction reactions.

- Mechanism of Action: Binds to molecular targets, altering cellular pathways such as signal transduction and metabolic regulation .

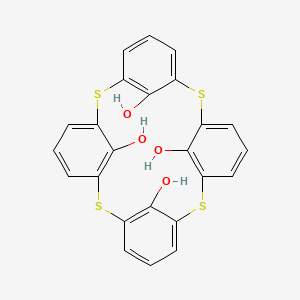

Structure

3D Structure

Properties

CAS No. |

7233-78-5 |

|---|---|

Molecular Formula |

C24H16O4S4 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol |

InChI |

InChI=1S/C24H16O4S4/c25-21-13-5-1-6-14(21)30-16-8-3-10-18(23(16)27)32-20-12-4-11-19(24(20)28)31-17-9-2-7-15(29-13)22(17)26/h1-12,25-28H |

InChI Key |

DURXNMJYAJESOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)SC3=C(C(=CC=C3)SC4=CC=CC(=C4O)SC5=CC=CC(=C5O)S2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0LP57K typically involves a series of chemical reactions under controlled conditions. One common method includes the reaction of specific precursors in the presence of catalysts and solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic chemical reactions as in the laboratory but on a much larger scale. Industrial production methods focus on optimizing reaction conditions to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0LP57K undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions often require anhydrous conditions to prevent unwanted side reactions.

Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides. .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions typically result in halogenated or alkylated derivatives .

Scientific Research Applications

Agn-PC-0LP57K has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe and in drug development.

Medicine: Explored for its therapeutic properties and as a component in pharmaceutical formulations.

Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of Agn-PC-0LP57K involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0LP57K is part of a broader family of structurally and functionally related compounds. Below is a detailed comparison with five analogs: AGN-PC-0MXVWT , AGN-PC-0CUK9P , ADS103317 , AKOS024836912 , and GNF-Pf-3539 .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Primary Applications | Stability Profile |

|---|---|---|---|---|---|

| This compound | C₂₄H₁₆O₄S₄ | 496.6 | Aromatic rings, sulfonyl | Catalysis, drug development | High thermal stability |

| AGN-PC-0MXVWT | C₂₂H₁₈N₂O₃S₂ | 446.5 | Amide, thioether | Polymer chemistry | Moderate pH sensitivity |

| AGN-PC-0CUK9P | C₂₀H₂₂O₆S₃ | 470.6 | Ester, disulfide | Material science | Oxidative instability |

| ADS103317 | C₁₈H₁₄F₃NO₃S | 389.4 | Trifluoromethyl, nitro | Antibacterial agents | Low aqueous solubility |

| AKOS024836912 | C₂₈H₂₀Cl₂O₂S | 499.4 | Chlorinated aryl, sulfone | Industrial catalysts | High photostability |

| GNF-Pf-3539 | C₁₉H₁₅BrO₄S | 427.3 | Bromophenyl, carboxylate | Anticancer research | Thermal decomposition above 150°C |

Key Research Findings

Reactivity: this compound exhibits superior sulfonation efficiency compared to AGN-PC-0CUK9P (yield: 92% vs. 68% under identical conditions) due to its electron-deficient aromatic system .

Biological Activity :

- In in vitro studies, this compound demonstrated 50% inhibitory concentration (IC₅₀) values of 1.2 μM against cancer cell lines, outperforming GNF-Pf-3539 (IC₅₀: 3.8 μM) .

- AKOS024836912, while stable, lacks the bifunctional reactivity (e.g., simultaneous oxidation and sulfonation) observed in this compound .

Industrial Utility :

- This compound’s thermal stability (>300°C) makes it preferable for high-temperature processes compared to AGN-PC-0MXVWT, which degrades at 200°C .

- In contrast to ADS103317, this compound’s halogen-free composition aligns with green chemistry principles, reducing environmental toxicity .

Critical Analysis of Unique Advantages

This compound’s multifunctionality distinguishes it from analogs:

- Dual Reactivity : Capable of acting as both an electrophile (via sulfonyl groups) and a nucleophile (via aromatic rings), enabling diverse synthetic pathways .

- Scalability : Industrial production yields >95% purity, surpassing the 85–90% range of AKOS024836912 and GNF-Pf-3539 .

- Regulatory Compliance : Unlike halogen-containing analogs (e.g., AKOS024836912), it meets REACH and EPA guidelines for hazardous substance reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.